

Application Notes & Protocols: In Vitro ACE Inhibition Assay Using Plant Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hippuryl-His-Leu-OH

Cat. No.: B1329654

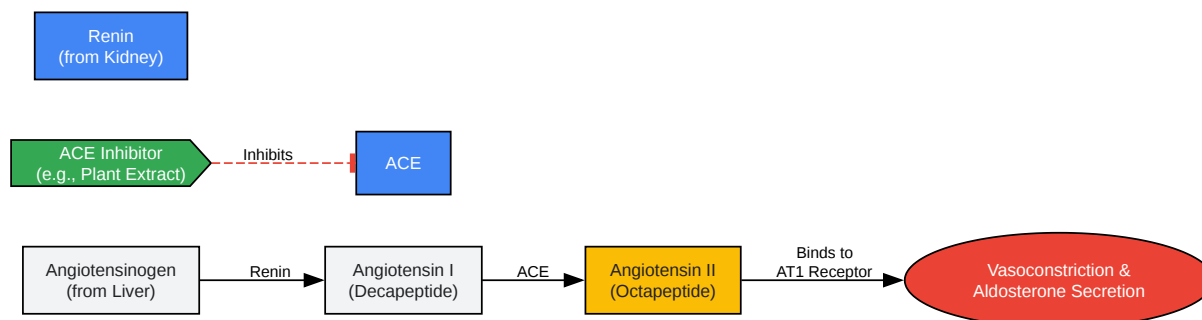
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Audience: Researchers, scientists, and drug development professionals.

Abstract: The renin-angiotensin-aldosterone system (RAAS) is a critical signaling pathway in the regulation of blood pressure.[1][2][3][4] The angiotensin-converting enzyme (ACE) is a key component of this system, converting angiotensin-I to the potent vasoconstrictor angiotensin-II.[3][4] Inhibition of ACE is a proven therapeutic strategy for managing hypertension. This document provides a detailed protocol for an in vitro ACE inhibition assay using plant extracts, based on the widely recognized method developed by Cushman and Cheung. The assay quantifies the inhibition of ACE by measuring the production of hippuric acid from the substrate **Hippuryl-His-Leu-OH (HHL)**. [3][4][5][6][7][8]

Biological Context: The Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[1] The process is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I into angiotensin II, a powerful vasoconstrictor that increases blood pressure.[2][9][10] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[2]

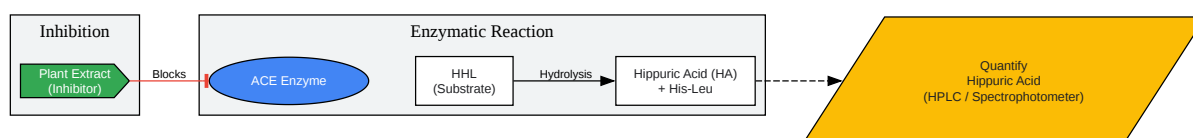


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Caption: The Renin-Angiotensin System (RAS) pathway and the site of ACE inhibition.

Principle of the Assay

The ACE inhibition assay is based on the enzymatic cleavage of the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE, which yields Hippuric Acid (HA) and the dipeptide L-Histidyl-L-Leucine.[11] The amount of HA produced is directly proportional to the ACE activity. In the presence of an inhibitor, the enzymatic reaction is impeded, resulting in a lower amount of HA. The quantity of HA can be measured using either spectrophotometry at 228 nm or more accurately by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][11][12][13][14]



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Caption: Principle of the HHL-based ACE inhibition assay.

Materials and Reagents

- Enzyme: Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
- Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
- Standard: Hippuric Acid (HA)
- Positive Control: Captopril
- Buffer: 50 mM Sodium Borate Buffer containing 300 mM NaCl, pH 8.3[11]
- Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)
- Extraction Solvent: Ethyl Acetate
- Plant Extracts: Prepared in buffer or a suitable solvent (e.g., DMSO, final concentration <1%)
- Equipment:
 - UV-Vis Spectrophotometer or RP-HPLC system with a UV detector
 - Water bath or incubator (37°C)
 - Centrifuge
 - Vortex mixer
 - Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

Experimental Protocols

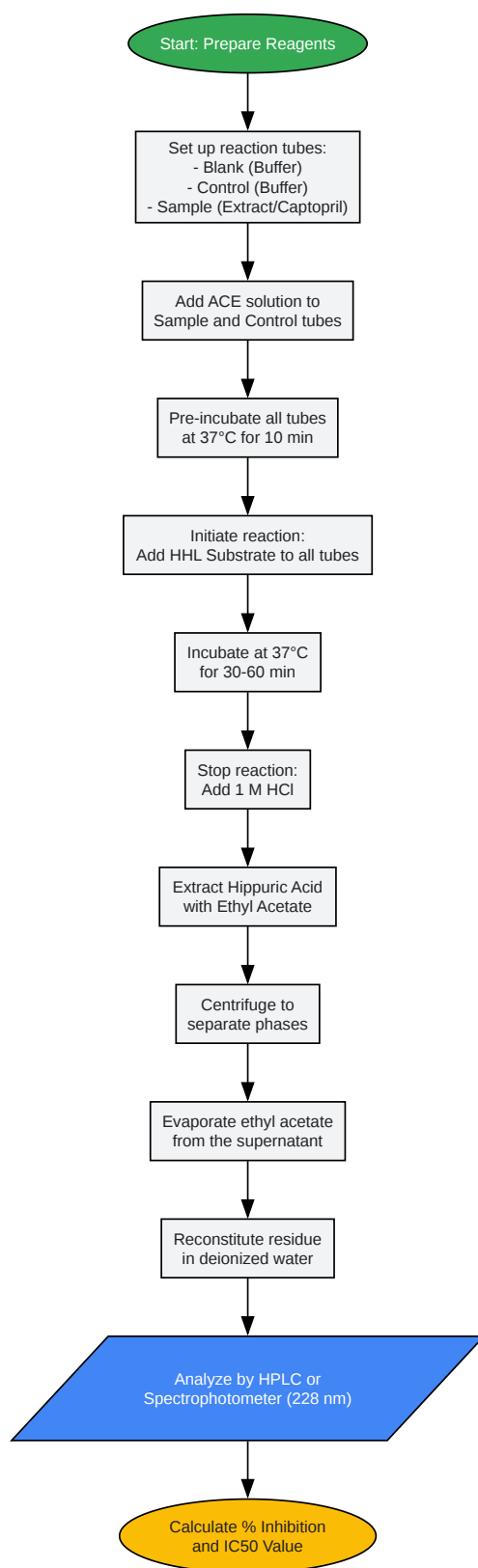
Preparation of Solutions

- Sodium Borate Buffer (50 mM, pH 8.3): Dissolve sodium borate and NaCl in deionized water to final concentrations of 50 mM and 300 mM, respectively. Adjust the pH to 8.3 with 1 M NaOH.[11]

- ACE Solution (e.g., 4 mU/mL): Reconstitute lyophilized ACE powder in the sodium borate buffer to the desired concentration. Prepare fresh daily and keep on ice.[\[5\]](#)
- HHL Substrate Solution (5 mM): Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.[\[5\]](#)
- Plant Extract Solutions: Prepare a stock solution of the plant extract. Create a dilution series (e.g., 1, 10, 50, 100, 500 µg/mL) in the borate buffer to determine the IC₅₀ value.
- Positive Control (Captopril): Prepare a stock solution and a dilution series similar to the plant extracts.
- Hippuric Acid Standards: Prepare a series of HA standards (e.g., 2-10 ppm) in deionized water for creating a calibration curve.[\[5\]](#)

Assay Workflow

The following diagram outlines the key steps of the experimental procedure.



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Caption: Experimental workflow for the in vitro ACE inhibition assay.

Step-by-Step Procedure

- Reaction Setup: In separate microcentrifuge tubes, pipette the components as described in the table below.

Tube Type	Reagent	Volume
Control	Borate Buffer	50 µL
	ACE Solution	50 µL
Sample	Plant Extract/Captopril	50 µL
	ACE Solution	50 µL

| Blank | Borate Buffer | 100 µL |

- Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.[\[14\]](#)
- Reaction Initiation: Add 50 µL of the 5 mM HHL substrate solution to all tubes to start the reaction.[\[5\]](#)
- Incubation: Incubate the mixture for 30-60 minutes at 37°C.[\[5\]](#)[\[11\]](#)[\[14\]](#)
- Reaction Termination: Stop the reaction by adding 200-250 µL of 1 M HCl to each tube.[\[5\]](#)[\[11\]](#)[\[14\]](#)
- Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.[\[5\]](#)[\[14\]](#)
- Phase Separation: Centrifuge the tubes at 4000 rpm for 15 minutes.[\[5\]](#)
- Sample Collection: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.
- Evaporation: Evaporate the ethyl acetate to dryness.[\[5\]](#)
- Reconstitution: Reconstitute the dried residue in 1-3 mL of deionized water.[\[5\]](#)

- Quantification: Measure the absorbance of the solution at 228 nm with a spectrophotometer or analyze by RP-HPLC.[\[5\]](#)[\[12\]](#)[\[15\]](#)

Data Presentation and Analysis

Calculation of ACE Inhibition

The percentage of ACE inhibition is calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / (A_{\text{control}} - A_{\text{blank}})] \times 100$$

Where:

- A_{control} is the absorbance (or peak area) of the control reaction.
- A_{sample} is the absorbance (or peak area) of the reaction with the plant extract or Captopril.
- A_{blank} is the absorbance (or peak area) of the blank.

Sample Data

The following tables present sample data for ACE inhibition by different hypothetical plant extracts.

Table 1: Percentage of ACE Inhibition by Various Plant Extracts at 100 µg/mL

Sample	Concentration (µg/mL)	Mean Absorbance (228 nm)	% Inhibition
Blank	N/A	0.052	N/A
Control	N/A	0.588	0%
Captopril	0.002	0.315	51.4%
Extract A	100	0.210	70.5%
Extract B	100	0.455	24.8%

| Extract C | 100 | 0.330 | 48.1% |

Table 2: IC50 Values for ACE Inhibition

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is determined by plotting the percentage of inhibition against the log of inhibitor concentrations.

Inhibitor	IC50 Value
Captopril	1.95 ng/mL
Plant Extract A (e.g., Green Tea)	85.2 µg/mL
Plant Extract B (e.g., Ginkgo)	> 200 µg/mL
Plant Extract C (e.g., Hawthorn)	104.5 µg/mL

Troubleshooting and Considerations

- **Solubility:** If a plant extract is not soluble in water, use a minimal amount of DMSO or ethanol to dissolve it. Ensure the final solvent concentration in the assay is low (<1%) to avoid enzyme denaturation.[13]
- **Color Interference:** Plant extracts may contain pigments that absorb at 228 nm. It is crucial to run appropriate sample blanks (extract without enzyme) to correct for this.
- **HPLC vs. Spectrophotometry:** RP-HPLC is the preferred method as it physically separates hippuric acid from the unreacted substrate (HHL) and other interfering compounds, providing higher accuracy and sensitivity.[7][8]
- **Enzyme Activity:** The activity of the ACE solution can degrade over time. Always prepare it fresh and keep it on ice. Validate its activity with a positive control like Captopril in every experiment.

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- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro ACE Inhibition Assay Using Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329654#in-vitro-ace-inhibition-assay-using-plant-extracts-and-hippuryl-his-leu-oh]

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